"Methyl 4-chloro-3-methyl-4-oxobutanoate" synthesis and characterization
"Methyl 4-chloro-3-methyl-4-oxobutanoate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 4-chloro-3-methyl-4-oxobutanoate
Abstract
Methyl 4-chloro-3-methyl-4-oxobutanoate is a chiral, bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Possessing both a methyl ester and a reactive acyl chloride moiety, it serves as a valuable building block for the synthesis of complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, beginning with commercially viable precursors. It offers a detailed, step-by-step experimental protocol and a thorough analysis of the characterization techniques required to verify its identity and purity, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explored, and predictive data is presented to serve as a benchmark for researchers.
Introduction: A Versatile Chiral Building Block
Methyl 4-chloro-3-methyl-4-oxobutanoate, with the IUPAC name methyl 4-chloro-3-methyl-4-oxobutanoate and CAS Number 82923-97-5, is a key synthetic intermediate.[1] Its structure features a stereocenter at the C3 position, making it an attractive chiral precursor for asymmetric synthesis. The presence of two distinct carbonyl functionalities—a relatively stable methyl ester and a highly reactive acyl chloride—allows for selective and sequential chemical transformations. This differential reactivity is crucial in multi-step syntheses where precise control over bond formation is paramount. This guide will detail a reliable method for its preparation from 2-methylsuccinic acid and provide a comprehensive framework for its analytical characterization.
Table 1: Chemical Identity and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4-chloro-3-methyl-4-oxobutanoate | [1] |
| CAS Number | 82923-97-5 | [1] |
| Molecular Formula | C₆H₉ClO₃ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Canonical SMILES | CC(CC(=O)OC)C(=O)Cl | [1] |
| InChIKey | WRCFPABNOIMFKO-UHFFFAOYSA-N |[1] |
Strategic Synthesis Pathway
The synthesis of Methyl 4-chloro-3-methyl-4-oxobutanoate is most logically achieved from its corresponding carboxylic acid, 3-(methoxycarbonyl)-2-methylpropanoic acid (also known as monomethyl 2-methylsuccinate). This precursor is readily accessible from 2-methylsuccinic acid, which can be prepared via methods such as the hydrogenation of itaconic acid.[2][3] The critical and final step in the synthesis is the conversion of the carboxylic acid group into an acyl chloride, a standard transformation for which several reagents are available.
Retrosynthetic Analysis and Workflow
The retrosynthetic approach simplifies the synthesis into two key stages: the selective mono-esterification of a symmetrical dicarboxylic acid and the subsequent chlorination of the remaining acid moiety. Oxalyl chloride is an exemplary reagent for the chlorination step due to its mild reaction conditions and the formation of only gaseous byproducts (CO, CO₂, HCl), which simplifies product purification.[4]
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol
This protocol is adapted from analogous, well-established procedures for converting mono-esters of dicarboxylic acids into their corresponding acyl chlorides.[4]
Step 1: Synthesis of Monomethyl 2-methylsuccinate
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylsuccinic anhydride (1.0 eq).
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Add anhydrous methanol (5.0 eq) to the flask.
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the anhydride is consumed.
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Allow the reaction to cool to room temperature.
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Remove the excess methanol under reduced pressure using a rotary evaporator to yield the crude monomethyl 2-methylsuccinate, which can often be used in the next step without further purification.
Step 2: Synthesis of Methyl 4-chloro-3-methyl-4-oxobutanoate
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In a fume hood, charge a dry, inert-atmosphere flask with monomethyl 2-methylsuccinate (1.0 eq) and dry dichloromethane (DCM) as the solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
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After the addition of oxalyl chloride begins, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the reaction mixture. Vigorous gas evolution should be observed.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
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The solvent and excess oxalyl chloride are carefully removed under reduced pressure.
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The crude product, Methyl 4-chloro-3-methyl-4-oxobutanoate, is then purified by fractional distillation under high vacuum to yield a colorless liquid.
Caption: Predicted major fragmentation pathways in EI-MS.
Safety, Handling, and Storage
Methyl 4-chloro-3-methyl-4-oxobutanoate is a reactive chemical that must be handled with appropriate care in a well-ventilated fume hood.
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Hazards: As an acyl chloride, it is corrosive and will react violently with water and other protic solvents (e.g., alcohols, amines) to release corrosive hydrogen chloride gas. It is a lachrymator and is irritating to the skin, eyes, and respiratory system.
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Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture to prevent degradation.
Conclusion
This guide has outlined a practical and efficient synthetic route for Methyl 4-chloro-3-methyl-4-oxobutanoate, a valuable chiral intermediate. By leveraging the reaction of monomethyl 2-methylsuccinate with oxalyl chloride, the target compound can be obtained in good purity. The detailed characterization data, including predicted NMR, IR, and MS spectra, provide a robust analytical framework for researchers to confirm the identity and quality of the synthesized material. Proper adherence to the described protocols and safety precautions will enable the successful and safe synthesis of this versatile chemical building block for applications in drug discovery and materials science.
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